molecular formula C18H23NO3 B11158443 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one

Cat. No.: B11158443
M. Wt: 301.4 g/mol
InChI Key: XAFMHHJGVRCWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins Coumarins are a group of compounds characterized by a benzene ring fused to an α-pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the reaction conditions often include the use of Lewis acids such as aluminum chloride or sulfuric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pechmann condensation reaction for large-scale synthesis. This includes using continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects cellular signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific structural modifications, which enhance its fluorescence and biological activity. These modifications make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C18H23NO3/c1-11-4-6-19(7-5-11)10-14-9-15-12(2)8-16(20)22-18(15)13(3)17(14)21/h8-9,11,21H,4-7,10H2,1-3H3

InChI Key

XAFMHHJGVRCWHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC3=C(C(=C2O)C)OC(=O)C=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.